molecular formula C14H8F3IN2 B12622259 2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944581-03-7

2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Katalognummer: B12622259
CAS-Nummer: 944581-03-7
Molekulargewicht: 388.13 g/mol
InChI-Schlüssel: FEZOHQHEZPGKCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure substituted with a 4-iodophenyl group and a trifluoromethyl group

Vorbereitungsmethoden

The synthesis of 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Wirkmechanismus

The mechanism by which 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse through cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine include:

    2-(4-Bromophenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine: This compound has a bromine atom instead of iodine, which can affect its reactivity and binding properties.

    2-(4-Iodo-phenyl)-8-methyl-imidazo[1,2-a]pyridine: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s electronic properties and lipophilicity.

    2-(4-Chlorophenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine: The chlorine atom provides different steric and electronic effects compared to iodine.

The uniqueness of 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine lies in the combination of the trifluoromethyl and iodine substituents, which confer distinct electronic and steric properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

944581-03-7

Molekularformel

C14H8F3IN2

Molekulargewicht

388.13 g/mol

IUPAC-Name

2-(4-iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3IN2/c15-14(16,17)11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(18)6-4-9/h1-8H

InChI-Schlüssel

FEZOHQHEZPGKCX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.